molecular formula C9H8N2O B2399835 N-(prop-2-yn-1-yl)pyridine-2-carboxamide CAS No. 866863-43-6

N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Cat. No.: B2399835
CAS No.: 866863-43-6
M. Wt: 160.176
InChI Key: JTLXTKPUWOGNRT-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a prop-2-ynyl group attached to the nitrogen atom of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be synthesized using the Schotten-Baumann method, which involves the acylation of amines by carboxylic acid halides. In this method, propargylamine is treated with picolinoyl chloride under basic conditions to yield this compound . The reaction typically proceeds in good yields and can be characterized by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Industrial Production Methods

For industrial production, biocatalysis using nitrilase enzymes has been explored. Nitrilase from Acidovorax facilis 72 W has been modified to increase its secondary activity towards 2-cyanopyridine, resulting in efficient production of 2-picolinamide . This method is environmentally friendly and offers high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen is used as the oxidant in the presence of visible light.

    Substitution: Electrophiles such as acryloyl chloride and crotonyl chloride are used under basic conditions.

Major Products Formed

    Oxidation: Formamides are the major products formed.

    Substitution: Various substituted picolinamides are formed depending on the electrophile used.

Scientific Research Applications

N-(prop-2-yn-1-yl)pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-prop-2-ynylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLXTKPUWOGNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866863-43-6
Record name N-(prop-2-yn-1-yl)pyridine-2-carboxamide
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